molecular formula C10H13NO2 B7881111 2-[[(1R)-1-phenylethyl]azaniumyl]acetate

2-[[(1R)-1-phenylethyl]azaniumyl]acetate

Cat. No.: B7881111
M. Wt: 179.22 g/mol
InChI Key: RFEBVEWGRABHPU-MRVPVSSYSA-N
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Description

2-[[(1R)-1-Phenylethyl]azaniumyl]acetate is a chiral ammonium salt derived from glycine, where the amino group is substituted with a (1R)-1-phenylethyl moiety. This compound is structurally characterized by its acetate backbone and a stereospecific phenylethyl group, which influences its physicochemical properties and biological interactions. It is implicated in plant biosynthetic pathways, particularly those involving phenylalanine-derived metabolites such as cinnamaldehyde and benzaldehyde . The (1R) enantiomer may exhibit distinct biochemical behavior compared to its (1S) counterpart, which is documented as a mild irritant requiring careful handling .

Properties

IUPAC Name

2-[[(1R)-1-phenylethyl]azaniumyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEBVEWGRABHPU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[NH2+]CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[NH2+]CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78397-15-6
Record name N-[(1R)-1-Phenylethyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78397-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 2-[[(1R)-1-Phenylethyl]azaniumyl]acetate and related compounds:

Compound Name Core Structure Functional Groups Biosynthetic Role Key References
This compound Acetate + ammonium Ammonium, carboxylate Phenylalanine derivative; metabolic intermediate
1-Phenylethyl acetate Acetate ester Ester, phenyl group Flavor/fragrance compound
Cinnamaldehyde Aldehyde + propenyl Aldehyde, aromatic ring Precursor to cinnamyl alcohol
Benzaldehyde Benzene + aldehyde Aldehyde Converted to benzoic acid
Dimethyl 2-(1-Phenylethyl)succinate Succinate diester Ester, phenyl group Synthetic intermediate

Key Observations :

  • Stereochemistry : The (1R) configuration may confer unique enzymatic interactions compared to the (1S) enantiomer, which is linked to safety concerns .

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